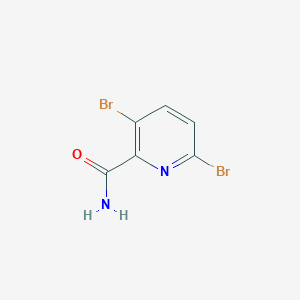
Methyl 7-fluoro-2,3-dioxoindoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-fluoro-2,3-dioxoindoline-6-carboxylate is a synthetic organic compound belonging to the indoline family This compound is characterized by the presence of a fluorine atom at the 7th position, two oxo groups at the 2nd and 3rd positions, and a carboxylate group at the 6th position on the indoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-fluoro-2,3-dioxoindoline-6-carboxylate typically involves the reaction of 7-fluoroindoline-2,3-dione with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-fluoro-2,3-dioxoindoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted indoline derivatives.
Aplicaciones Científicas De Investigación
Methyl 7-fluoro-2,3-dioxoindoline-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 7-fluoro-2,3-dioxoindoline-6-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The oxo groups facilitate interactions with enzymes and receptors, potentially inhibiting their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 7-fluoro-2-oxoindoline-6-carboxylate
- Methyl 7-chloro-2,3-dioxoindoline-6-carboxylate
- Methyl 7-bromo-2,3-dioxoindoline-6-carboxylate
Uniqueness
Methyl 7-fluoro-2,3-dioxoindoline-6-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C10H6FNO4 |
|---|---|
Peso molecular |
223.16 g/mol |
Nombre IUPAC |
methyl 7-fluoro-2,3-dioxo-1H-indole-6-carboxylate |
InChI |
InChI=1S/C10H6FNO4/c1-16-10(15)4-2-3-5-7(6(4)11)12-9(14)8(5)13/h2-3H,1H3,(H,12,13,14) |
Clave InChI |
NVOUTSYDWPVIMH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C2=C(C=C1)C(=O)C(=O)N2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(2-aminoethyl)-6-bromo-1H-indol-1-yl]acetamide](/img/structure/B13658760.png)
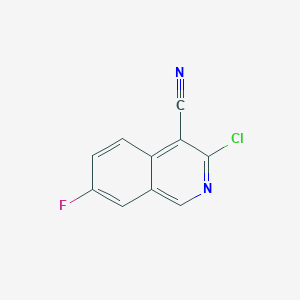
![Ethyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13658769.png)
![Ethyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13658783.png)
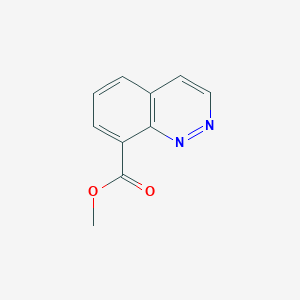

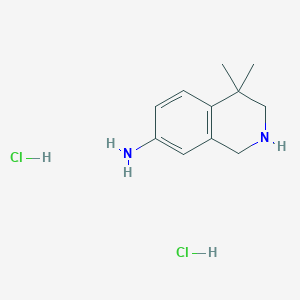
![Tert-butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13658795.png)
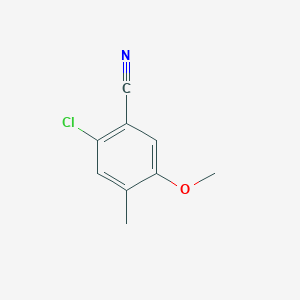
![Methyl 2-[(pyrrolidin-2-yl)formamido]acetate hydrochloride](/img/structure/B13658807.png)


